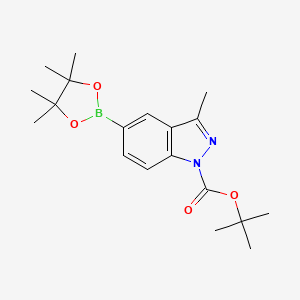

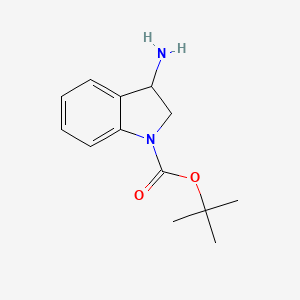

tert-Butyl 4-methoxy-1H-indole-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“tert-Butyl 4-methoxy-1H-indole-1-carboxylate” is a chemical compound with the CAS Number: 1093759-59-1 . It has a molecular weight of 247.29 . The physical form of this compound can vary from colorless or white to yellow, and it can be a liquid, powder, or crystals .

Synthesis Analysis

While specific synthesis methods for “tert-Butyl 4-methoxy-1H-indole-1-carboxylate” were not found in the search results, indole derivatives are generally synthesized using a variety of methods . For example, one study synthesized a similar compound, “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate”, starting from commercially available 4-bromo-1H-indole and using simple reagents .Physical And Chemical Properties Analysis

“tert-Butyl 4-methoxy-1H-indole-1-carboxylate” is a colorless or white to yellow liquid, powder, or crystals . Its boiling point is 201 °C , and its density is 1.07 g/mL at 25 °C . The refractive index is n20/D 1.543 .Scientific Research Applications

-

Synthesis of Biologically Active Natural Products

- Field : Organic Chemistry

- Application : The compound “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate” has been synthesized starting from commercially available 4-bromo-1H-indole and using simple reagents . This compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

- Methods : The synthesis involved starting from commercially available 4-bromo-1H-indole and using simple reagents .

- Results : The title compound was synthesized with good yield and selectivity .

-

Treatment of Various Disorders

- Field : Medicinal Chemistry

- Application : Indole derivatives have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : Indoles, both natural and synthetic, show various biologically vital properties .

-

Synthesis of Biologically Active Compounds

- Field : Organic Chemistry

- Application : The compound “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate” has been synthesized starting from commercially available 4-bromo-1H-indole and using simple reagents . This compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

- Methods : The synthesis involved starting from commercially available 4-bromo-1H-indole and using simple reagents .

- Results : The title compound was synthesized with good yield and selectivity .

-

Treatment of Various Disorders

- Field : Medicinal Chemistry

- Application : Indole derivatives have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : Indoles, both natural and synthetic, show various biologically vital properties .

-

Antiviral, Anti-inflammatory, Anticancer, Anti-HIV, Antioxidant, Antimicrobial, Antitubercular, Antidiabetic, Antimalarial, Anticholinesterase Activities

- Field : Pharmacology

- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : Indole derivatives have shown promising results in various biological activities .

- Synthesis of Biologically Active Compounds

- Field : Organic Chemistry

- Application : The compound “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate” has been synthesized starting from commercially available 4-bromo-1H-indole and using simple reagents . This compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

- Methods : The synthesis involved starting from commercially available 4-bromo-1H-indole and using simple reagents .

- Results : The title compound was synthesized with good yield and selectivity .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name |

tert-butyl 4-methoxyindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-14(2,3)18-13(16)15-9-8-10-11(15)6-5-7-12(10)17-4/h5-9H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCPOYDMSDZLSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677962 |

Source

|

| Record name | tert-Butyl 4-methoxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-methoxy-1H-indole-1-carboxylate | |

CAS RN |

1093759-59-1 |

Source

|

| Record name | tert-Butyl 4-methoxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B592235.png)

![tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B592245.png)